

physicochemical properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2,3-difluoro-4-(trifluoromethyl)benzoic Acid

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An In-depth Technical Guide to the Physicochemical Properties of **2,3-difluoro-4-(trifluoromethyl)benzoic acid**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-difluoro-4-(trifluoromethyl)benzoic acid** (CAS No. 237424-17-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with theoretical insights and standard experimental protocols. We will explore the compound's identity, solid-state characteristics, solution behavior, spectroscopic signature, and its strategic importance as a building block in modern synthetic chemistry. The inclusion of detailed, validated methodologies for determining key parameters like solubility and pKa serves as a practical resource for laboratory investigation.

Chemical Identity and Molecular Structure

2,3-difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. The strategic placement of three electron-withdrawing groups—two fluorine atoms ortho and meta to the carboxyl group, and a trifluoromethyl group para to it—profoundly influences its chemical reactivity, acidity, and intermolecular interactions. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where properties like metabolic stability and binding affinity are critical.^{[1][2]}

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	237424-17-8	[3][4][5]
Molecular Formula	C ₈ H ₃ F ₅ O ₂	[3][4][5]
Molecular Weight	226.10 g/mol	[3][4][5]

| MDL Number | MFCD00236256 |[3][4] |

The molecule's structure is foundational to its properties. The carboxylic acid provides a handle for synthetic modifications such as amide or ester formation, while the fluorinated phenyl ring modulates the compound's electronic profile and lipophilicity.[2][6]

Caption: 2D Structure of **2,3-difluoro-4-(trifluoromethyl)benzoic acid**.

Solid-State Properties

At ambient conditions, **2,3-difluoro-4-(trifluoromethyl)benzoic acid** exists as a solid. Its thermal behavior is a critical parameter for handling, storage, and reaction setup.

Table 2: Physical Properties

Property	Value	Source(s)
Physical Appearance	White to off-white solid/powder	Inferred from isomers[7][8]

| Melting Point | 119-122 °C |[3] |

Expert Insight: The Significance of Melting Point

A sharp melting point range, such as the one observed (119-122°C), is a strong indicator of high purity. For synthetic chemists, this value is the first checkpoint for material quality. In drug development, the melting point influences formulation strategies, as it correlates with properties like solubility and stability.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol follows the standard United States Pharmacopeia (USP) <741> methodology.

- Preparation: Ensure the compound is dry and finely powdered.
- Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary into a calibrated melting point apparatus.
- Heating: Heat the apparatus at a ramp rate of approximately 10 °C/min until the temperature is ~15 °C below the expected melting point (119 °C).
- Measurement: Decrease the ramp rate to 1-2 °C/min.
- Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solution-Based Properties

Solubility

Specific aqueous solubility data for **2,3-difluoro-4-(trifluoromethyl)benzoic acid** is not readily available in published literature. However, its molecular structure allows for a qualitative prediction. The carboxylic acid group can engage in hydrogen bonding with water, suggesting some aqueous solubility.^[9] Conversely, the fluorinated aromatic ring is hydrophobic. The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO, a common trait for similarly structured benzoic acids.^{[7][9]}

Protocol 2: Solubility Determination (Shake-Flask Method)

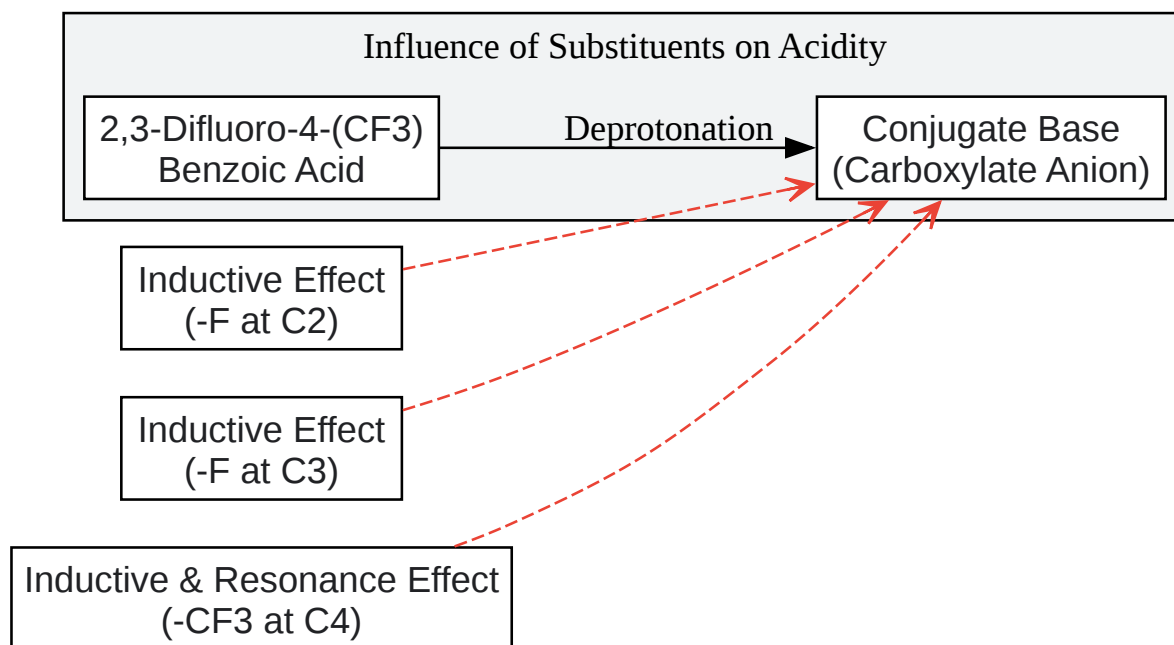
This protocol is based on the OECD Guideline 105 for testing chemicals. It is a robust method for determining water solubility.

- **Preparation:** Add an excess amount of the solid compound to a known volume of purified water (or other solvent) in a flask.
- **Equilibration:** Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the suspension to settle. If necessary, centrifuge a sample to separate the undissolved solid from the saturated solution.
- **Sampling:** Carefully extract an aliquot of the clear, saturated supernatant.
- **Quantification:** Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Acidity (pKa)

The pKa is a measure of a compound's acidity. The presence of multiple, strong electron-withdrawing groups (EWGs) on the aromatic ring significantly increases the acidity of the carboxylic acid proton. The two fluorine atoms and the trifluoromethyl group stabilize the resulting carboxylate anion through inductive effects, facilitating deprotonation.

While the experimental pKa for this specific isomer is not published, we can estimate it to be in the range of 3.0 - 3.5. This is based on the pKa values of related compounds, such as 3-fluoro-4-(trifluoromethyl)benzoic acid (predicted pKa \approx 3.35) and 3,5-difluoro-4-(trifluoromethyl)benzoic acid (predicted pKa \approx 3.01).^{[7][8]} This makes it a considerably stronger acid than benzoic acid itself (pKa \approx 4.2).



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Caption: Anion stabilization by electron-withdrawing groups.

Protocol 3: pKa Determination (Potentiometric Titration)

- **Solution Preparation:** Accurately weigh a sample of the acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
- **Titration Setup:** Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and quality control. Below are the expected characteristics for **2,3-difluoro-4-(trifluoromethyl)benzoic acid**.

Table 3: Predicted Spectroscopic Features

Technique	Feature	Expected Characteristics
¹ H NMR	Aromatic Protons	Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). Each will appear as a complex multiplet due to H-F and H-H couplings.
	Carboxylic Proton	A broad singlet, typically >10 ppm, which is exchangeable with D ₂ O.
¹³ C NMR	Carbonyl Carbon	A signal around 165-170 ppm.
	Aromatic Carbons	Multiple signals in the 110-140 ppm range. Carbons bonded to fluorine will show large C-F coupling constants. The CF ₃ carbon will appear as a quartet around 120-125 ppm due to C-F coupling.
¹⁹ F NMR	Aromatic Fluorines	Two distinct signals are expected, each showing coupling to the other fluorine and to nearby protons.
	Trifluoromethyl	A singlet at a characteristic chemical shift for CF ₃ groups attached to an aromatic ring.
IR Spectroscopy	O-H Stretch	A very broad absorption band from ~2500 to 3300 cm ⁻¹ (characteristic of a carboxylic acid dimer).
	C=O Stretch	A strong, sharp absorption band around 1700-1720 cm ⁻¹ .

Technique	Feature	Expected Characteristics
	C-F Stretch	Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm^{-1} .

| Mass Spectrometry| Molecular Ion $[\text{M}]^-$ | For the negative ion mode (ESI-), a peak at $m/z \approx 225.00$, corresponding to the deprotonated molecule ($\text{C}_8\text{H}_2\text{F}_5\text{O}_2^-$). |

Stability, Reactivity, and Applications

Stability: The compound is stable under normal laboratory storage conditions. It should be stored in a tightly sealed container in a dry, well-ventilated place.[\[10\]](#)

Reactivity: The carboxylic acid functional group is the primary site of reactivity. It undergoes standard transformations, such as:

- Esterification: Reaction with alcohols under acidic conditions.
- Amide formation: Activation (e.g., to an acyl chloride) followed by reaction with amines.
- Reduction: Can be reduced to the corresponding benzyl alcohol.[\[6\]](#)

Applications in Research and Development: As a polyfluorinated building block, **2,3-difluoro-4-(trifluoromethyl)benzoic acid** is of significant interest in:

- Medicinal Chemistry: The incorporation of fluorinated motifs is a proven strategy to enhance metabolic stability, increase binding affinity (through halogen bonding), and modulate the pKa and lipophilicity of drug candidates.[\[2\]](#) This building block is particularly useful for structure-activity relationship (SAR) studies.[\[1\]](#)
- Agrochemicals: Similar to its use in pharma, its structure can be incorporated into herbicides and pesticides to improve their efficacy and environmental persistence.[\[1\]](#)
- Materials Science: The compound's rigid, electron-poor aromatic core makes it a candidate for the synthesis of specialty polymers and liquid crystals with desirable thermal and electronic properties.[\[1\]](#)

Safety and Handling

2,3-difluoro-4-(trifluoromethyl)benzoic acid is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[11]

Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[3][12]
 - Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[11][12]
 - Inhalation: Move the person to fresh air.[12]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

2,3-difluoro-4-(trifluoromethyl)benzoic acid is a specialized chemical intermediate with a unique combination of physicochemical properties driven by its highly fluorinated structure. Its defined melting point, strong acidity, and characteristic spectroscopic signature make it a well-defined entity for synthetic applications. While some experimental data like solubility require determination, established protocols provide a clear path for characterization. The insights provided in this guide equip researchers and developers with the foundational knowledge needed to effectively utilize this potent building block in the advancement of pharmaceuticals, agrochemicals, and materials science.

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